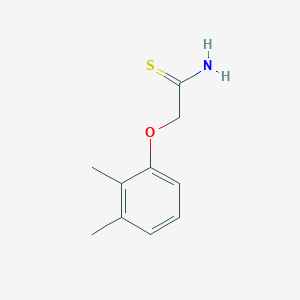![molecular formula C19H16ClN3O B12125102 2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNO
Molecular Weight: 331.77 g/mol
IUPAC Name: This compound
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the Fischer indole synthesis. This method typically starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by cyclization to form the indole ring system . Further elaboration of the synthetic steps would be needed for a detailed procedure.
Industrial Production: The industrial-scale production of this compound likely involves optimization of the synthetic route, scalability, and purification methods. Unfortunately, specific industrial protocols are proprietary and not widely available.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, leading to modifications in its functional groups.
Substitution: Substituents on the benzamide and quinoline moieties can be replaced via substitution reactions.
Common Reagents and Conditions: These reactions may involve reagents like strong acids, bases, or transition metal catalysts.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research would be needed to explore these outcomes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Medicinal Chemistry: Researchers investigate its potential as a drug candidate due to its unique structure.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Activity: Studies explore its effects on cellular processes, such as cell growth, apoptosis, or enzyme inhibition.
Drug Discovery: Researchers screen its derivatives for potential therapeutic applications.
Pharmaceuticals: It may find use in drug development.
Agrochemicals: Its structural features could be relevant for pesticide or herbicide design.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, exploring related indole derivatives and comparing their properties would provide insights into its uniqueness.
Eigenschaften
Molekularformel |
C19H16ClN3O |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
2-chloro-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-13-11-14-8-9-23(18(14)21-17(13)10-12)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI-Schlüssel |
OSSBOAVAANUQBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4Cl)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12125039.png)

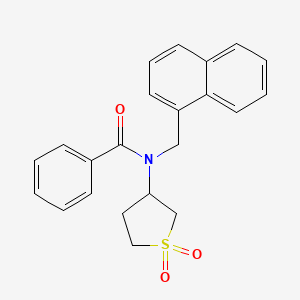
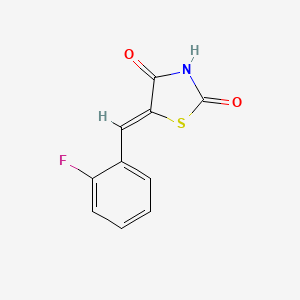
![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)


![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)

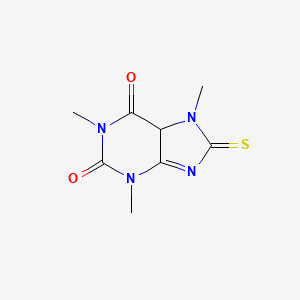
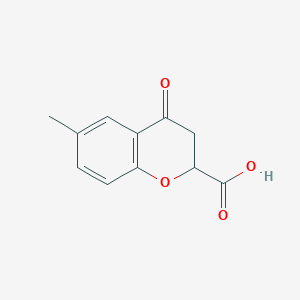
![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)
